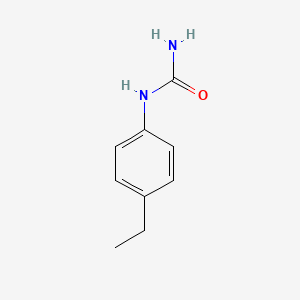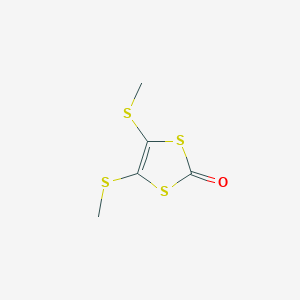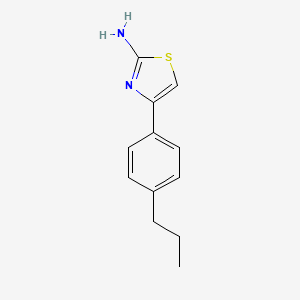
4-(4-Propylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives typically involves condensation reactions or cyclization processes involving thioamide and halogenated compounds. For example, a study on a closely related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, highlighted its preparation and characterization using NMR, IR, and X-ray diffraction techniques, demonstrating the complexity and precision required in synthesizing such compounds (Özdemir et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often analyzed using X-ray crystallography, providing insights into their conformation and stereochemistry. These analyses reveal detailed geometric parameters, such as bond lengths and angles, and the spatial arrangement of molecules, which are crucial for understanding their chemical reactivity and physical properties. For instance, the crystallographic study of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has shown how molecular geometry can be influenced by different substituents, affecting the overall properties of the compound (Nadaf et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive nitrogen and sulfur atoms in the thiazole ring. These reactions enable the functionalization of the thiazole core and the introduction of diverse substituents, significantly altering the compound's chemical properties. Research has indicated that the substitution patterns on the thiazole ring can significantly impact its reactivity and the types of chemical transformations it can undergo (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography studies provide essential data for understanding these properties by revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's solid-state arrangement. These interactions can affect the compound's stability, solubility, and other physical properties critical for its application in various fields (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their potential applications. These properties are determined by the electronic structure of the thiazole ring and the nature of the substituents attached to it. For example, studies on the reactivity of thiazole derivatives towards nucleophiles or electrophiles reveal how these compounds can be used to synthesize a wide range of new materials with potential applications in drug development, agriculture, and materials science (Colella et al., 2018).
科学的研究の応用
Corrosion Inhibition Studies
4-(4-Propylphenyl)-1,3-thiazol-2-amine and similar compounds have been investigated for their potential as corrosion inhibitors. A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives on iron metal. These theoretical data correlated well with experimental results, indicating the effectiveness of such compounds in corrosion inhibition (Kaya et al., 2016).
Synthesis and Characterization
Thiazole derivatives, including those similar to this compound, have been synthesized and characterized through various methods. For example, a study reported the synthesis and X-ray crystallographic analysis of aminothiazole derivatives, providing insights into their molecular structure and potential applications (Adeel et al., 2017).
Anticancer Activity Evaluation
Some derivatives of this compound have been evaluated for their anticancer activity. A study synthesized thiazole derivatives and tested their effectiveness against human cancer cell lines, indicating their potential as anticancer agents (Yakantham et al., 2019).
Application in Material Science
These compounds have also found applications in material science. For instance, a novel V-shaped molecule based on thiazole structure demonstrated potential for use as a security ink due to its multi-stimuli response and mechano-chromic activity (Lu & Xia, 2016).
Biological Evaluation as LOX Inhibitors
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, similar in structure to this compound, were evaluated for anti-inflammatory activity. These compounds showed direct inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases, indicating their therapeutic potential (Suh et al., 2012).
特性
IUPAC Name |
4-(4-propylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKFIPFFAXPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358020 |
Source


|
| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350997-71-6 |
Source


|
| Record name | 4-(4-Propylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

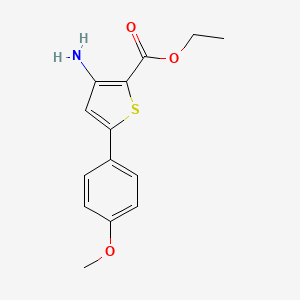

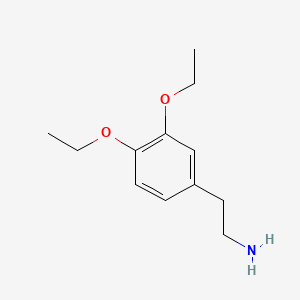
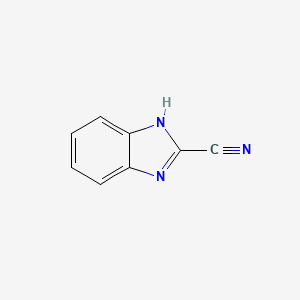

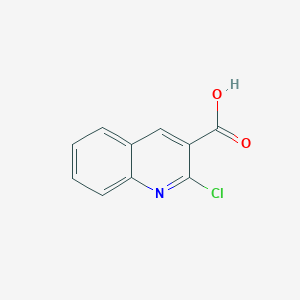
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)



